molecular formula C21H29N7O2 B2532987 2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine CAS No. 672320-83-1

2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2532987
CAS No.: 672320-83-1
M. Wt: 411.51
InChI Key: KFASVHPJRXIIDN-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H29N7O2 and its molecular weight is 411.51. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding Studies

The compound has been explored for its binding affinity towards histamine H3 receptors, demonstrating potential as a ligand in the development of receptor-specific drugs. Studies reveal that modifications to the core structure of similar compounds can significantly enhance receptor affinity and selectivity, suggesting that derivatives of this compound could serve as potent ligands for histamine receptors, thereby contributing to the development of new therapeutic agents for conditions related to histamine activity (Sadek et al., 2014).

Novel Pharmaceutical Compounds

Research has demonstrated the compound's relevance in synthesizing a new series of benzimidazoles, indicating its utility in creating molecules with significant biological activities. These activities include enzyme inhibition, which could lead to the development of new drugs for treating diseases such as Alzheimer's or diabetes. For instance, derivatives have been synthesized to target glucosidase inhibitors and exhibit antioxidant activity, potentially offering new avenues for therapeutic intervention (Özil et al., 2018).

Material Science Applications

In the realm of material science, derivatives of the compound have been utilized in the engineering of non-linear optical crystals, demonstrating the compound's versatility beyond biomedical applications. These materials are crucial for developing optical and photonic technologies, including laser systems and telecommunications equipment, highlighting the compound's potential in contributing to advancements in high-tech industries (Muthuraman et al., 1999).

Mechanism of Action

Target of Action

The primary target of 2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine is the human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .

Mode of Action

This compound interacts with its target, the human carbonic anhydrase, by chelating zinc , thus relieving the zinc-mediated inhibition . This allows procaspase-3 to be an active enzyme, and it can then cleave another molecule of procaspase-3 to active caspase-3 . Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration .

Biochemical Pathways

The activation of caspase-3 by this compound leads to a cascade of events that destroys the machinery of the cell . This process is known as apoptosis, a form of programmed cell death. The compound facilitates this process and causes the cell to undergo apoptosis quickly .

Result of Action

The molecular and cellular effects of the compound’s action involve the induction of apoptosis in cells . By activating caspase-3, the compound triggers a series of events that lead to the self-destruction of the cell . This can be particularly useful in the context of cancer treatment, where inducing apoptosis in cancer cells can help control the growth and spread of the disease .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific studies, it’s difficult to provide detailed safety information .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2/c22-19-18(28(29)30)20(23-17-9-5-2-6-10-17)25-21(24-19)27-13-11-26(12-14-27)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H3,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFASVHPJRXIIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.